1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14(26)23-17-7-9-18(10-8-17)24-21(28)16-6-11-20(27)25(13-16)12-15-4-2-3-5-19(15)22/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCXZHYJWAMPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, with the CAS number 946310-97-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 395.84 g/mol. The structure features a dihydropyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O3 |
| Molecular Weight | 395.84 g/mol |
| CAS Number | 946310-97-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a study evaluated several pyrazole derivatives and identified that certain modifications led to significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent efficacy .
Case Study : A derivative of the compound was tested against various bacterial strains. The results indicated that it not only inhibited bacterial growth but also showed significant antibiofilm activity compared to standard antibiotics like Ciprofloxacin. The study reported a % reduction in biofilm formation significantly higher than that observed with Ciprofloxacin .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of dihydropyridine compounds exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and mediators in cell cultures.
Research Findings : In vitro studies demonstrated that certain derivatives reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for their anti-inflammatory action .
Cytotoxicity
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro cytotoxicity assays showed that some derivatives exhibited low toxicity with IC50 values greater than 60 μM, indicating a favorable safety margin compared to other compounds tested .
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : Some derivatives have shown inhibitory effects on DNA gyrase with IC50 values ranging from 12.27–31.64 μM, which is essential for bacterial DNA replication.
- Dihydrofolate Reductase (DHFR) Inhibition : The compound also acts as an inhibitor of DHFR, crucial for folate metabolism in many organisms .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant anticancer properties. These derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in treating neurological disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a derivative of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
Table 1: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Molecular Properties
Key analogs differ in substituents on the benzyl group (position 1) and the carboxamide moiety (position 3). The following table summarizes critical differences:
*Calculated based on molecular formula.
Functional Implications of Substituents
Benzyl Group Variations :
- 2-Chlorophenyl (Target, BI81658) : Introduces steric hindrance and moderate lipophilicity. The ortho-chloro position may hinder rotational freedom compared to para-substituted analogs .
- 4-Fluorophenyl (F462-0210) : Fluorine’s electronegativity enhances dipole interactions but reduces steric bulk compared to chlorine .
- 4-Chlorophenyl () : Para-substitution likely improves solubility compared to ortho-substituted analogs .
- 5-Chloro-2-cyanophenyl (BI81658): The cyano group adds strong electron-withdrawing effects, which may alter binding kinetics or metabolic stability . 2-(Dimethylamino)ethyl (): The basic dimethylamino group increases solubility but may reduce blood-brain barrier penetration .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Formation of the dihydropyridine core via cyclization of substituted pyridine derivatives under controlled pH and temperature .
- Substitution reactions to introduce the 2-chlorobenzyl and 4-acetamidophenyl groups. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitutions .
- Catalysts : Lewis acids like AlCl₃ may accelerate carboxamide bond formation .
Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., aromatic protons from the chlorophenyl group at δ 7.2–7.5 ppm) .
- HPLC-MS : Verify molecular weight (C₂₁H₁₈ClN₃O₃, theoretical MW: 395.84) and detect impurities .
- X-ray crystallography (if crystalline): Resolve spatial arrangements, as demonstrated for structurally analogous dihydropyridines .
Q. What are the critical physicochemical properties to characterize for this compound?
Key parameters include:
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 4–8) .
- Stability : Assess hygroscopicity and degradation under light/heat via accelerated stability studies .
- LogP : Estimate lipophilicity using reverse-phase HPLC; the chlorophenyl group may increase LogP >3 .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and target interactions .
- Impurities : Trace by-products (e.g., unreacted intermediates) may interfere. Use LC-MS to confirm purity .
- Biological models : Differences in cell permeability or enzyme isoforms (e.g., cytochrome P450) affect activity. Validate results using orthogonal assays (e.g., SPR vs. cellular assays) .
Q. How does the substitution pattern influence the compound’s enzyme inhibition profile?
Systematic SAR studies are required:
- Chlorophenyl group : The 2-chloro position enhances steric hindrance, potentially improving selectivity for kinases .
- Acetamidophenyl moiety : Replace with sulfonamide or carbamoyl groups to modulate hydrogen bonding with catalytic residues .
- Dihydropyridine ring : Oxidation to pyridine reduces activity, suggesting the reduced form is critical for target engagement .
Q. What computational methods can predict binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. The carboxamide group often forms hydrogen bonds with ATP-binding pockets .
- MD simulations : Assess binding stability over 100 ns trajectories; fluorine or chlorine substituents may enhance hydrophobic interactions .
Q. How can researchers design analogs to improve metabolic stability?
- Fluorine substitution : Replace chlorine with fluorine to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability .
- Isotope labeling : Use deuterium at metabolically vulnerable positions to slow degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
